

Application Notes and Protocols: Galactonic Acid in the Food and Beverage Industry

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Compound of Interest

Compound Name: Galactonic acid

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Introduction

Galactonic acid, a sugar acid derived from galactose, presents potential as a functional ingredient in the food and beverage industry. As an aldonic acid, its structure, featuring a carboxylic acid group, suggests utility as an acidulant, chelating agent, and stabilizer. The L-form of **galactonic acid** is of particular interest as it can be produced via the reduction of D-galacturonic acid, the primary monomer of pectin. This positions **galactonic acid** as a value-added product from pectin-rich agricultural side-streams, such as citrus peels and sugar beet pulp, aligning with trends in sustainable and circular economies.

These application notes provide an overview of the potential uses of **galactonic acid** in food and beverage systems and offer detailed protocols for its evaluation. While not as widely utilized as citric or gluconic acid, its unique properties merit investigation for novel product development and formulation.

Potential Applications

Acidulant in Beverages and Confectionery

Galactonic acid can function as an acidulant, providing a mild, potentially less sharp tartness compared to other organic acids. This characteristic could be advantageous in beverages, candies, and jellies where a balanced flavor profile is desired.

Key Functions:

- **Flavor Enhancement:** Contributes to the overall flavor profile by imparting a mild sourness.
- **pH Control:** Helps in controlling the pH of a product, which is crucial for taste, color stability, and microbial inhibition.
- **Preservative Action:** By lowering the pH, it can inhibit the growth of spoilage microorganisms, thus extending shelf life.

Chelating Agent to Prevent Oxidation

The polyhydroxycarboxylic acid structure of **galactonic acid** enables it to act as a chelating agent, sequestering metal ions such as iron and copper. These metal ions can catalyze oxidative reactions that lead to off-flavors, color degradation, and nutrient loss.

Key Functions:

- **Color Stabilization:** Prevents discoloration in products like canned fruits and vegetables by binding with metal ions that can react with pigments.
- **Flavor Preservation:** Inhibits the development of rancidity in fats and oils by sequestering metal ions that promote lipid oxidation.
- **Antioxidant Synergist:** Can enhance the activity of primary antioxidants by binding metal pro-oxidants.

Stabilizer in Dairy Products and Dressings

As a sequestering agent, **galactonic acid** can interact with minerals like calcium, influencing the texture and stability of various food systems.

Key Functions:

- **Protein Stabilization:** In dairy products, it may help prevent protein coagulation by binding with calcium ions.
- **Emulsion Stability:** In dressings and sauces, it can contribute to the stability of the emulsion.

Data Presentation

Table 1: Physicochemical Properties of **Galactonic Acid**

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₇	[1] [2]
Molecular Weight	196.16 g/mol	[1] [2]
pKa (Predicted)	3.35 ± 0.35	
Melting Point	133 - 136 °C	[1]
Appearance	White solid	[1]

Experimental Protocols

Protocol 1: Determination of Titratable Acidity and pH in a Beverage Model System

Objective: To quantify the acidifying properties of **galactonic acid** in a simple beverage system.

Materials:

- **Galactonic acid**
- Deionized water
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- pH meter, calibrated
- Burette, magnetic stirrer, and beakers
- Phenolphthalein indicator

Methodology:

- Prepare a 1% (w/v) solution of **galactonic acid** in deionized water.
- Measure the initial pH of the solution using a calibrated pH meter.
- Pipette a 100 mL aliquot of the **galactonic acid** solution into a 250 mL beaker.
- Add 2-3 drops of phenolphthalein indicator.
- Place the beaker on a magnetic stirrer and begin gentle agitation.
- Titrate the solution with 0.1 M NaOH from a burette until a faint, permanent pink color is observed.
- Record the volume of NaOH used.
- Calculate the titratable acidity as a percentage of **galactonic acid** using the following formula: Titratable Acidity (%) = $(V \times M \times E) / S \times 100$ Where:
 - V = Volume of NaOH used (L)
 - M = Molarity of NaOH (mol/L)
 - E = Equivalent weight of **galactonic acid** (196.16 g/mol)
 - S = Sample volume (mL)

Table 2: Parameters for Titratable Acidity Protocol

Parameter	Value/Description
Sample	1% (w/v) Galactonic Acid Solution
Titrant	0.1 M Sodium Hydroxide
Indicator	Phenolphthalein
Endpoint	Faint, persistent pink color

Protocol 2: Evaluation of Chelating Activity on Ferrous Ions (Fe^{2+})

Objective: To assess the ability of **galactonic acid** to chelate ferrous ions, a key pro-oxidant in many food systems.

Materials:

- **Galactonic acid**
- Ferrous chloride (FeCl_2)
- Ferrozine
- Deionized water
- Spectrophotometer

Methodology:

- Prepare a series of **galactonic acid** solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL) in deionized water.
- In a test tube, mix 1 mL of the **galactonic acid** solution with 3.7 mL of deionized water.
- Add 0.1 mL of 2 mM FeCl_2 and vortex.
- After 3 minutes, add 0.2 mL of 5 mM ferrozine to initiate the reaction. Ferrozine will form a colored complex with any unchelated Fe^{2+} .
- Allow the mixture to stand for 10 minutes at room temperature.
- Measure the absorbance of the solution at 562 nm using a spectrophotometer. A control is prepared using deionized water instead of the **galactonic acid** solution.
- Calculate the percentage of Fe^{2+} chelating activity using the following formula: Chelating Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where:

- A_{control} = Absorbance of the control
- A_{sample} = Absorbance of the sample

Table 3: Parameters for Chelating Activity Protocol

Parameter	Value/Description
Metal Ion Source	2 mM Ferrous Chloride
Indicator	5 mM Ferrozine
Wavelength	562 nm
Control	Deionized water in place of sample

Protocol 3: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference in taste exists between a control beverage and a beverage acidified with **galactonic acid**.

Materials:

- Control beverage (e.g., a simple sugar-water solution)
- Test beverage (control beverage with a specific concentration of **galactonic acid**, pH-matched with a common acidulant like citric acid if necessary for comparison)
- Presentation cups, coded with random 3-digit numbers
- Water for rinsing
- Untrained sensory panelists (minimum of 20)

Methodology:

- Prepare the control and test beverages.

- For each panelist, present three coded samples. Two samples will be identical (either both control or both test), and one will be different. The order of presentation should be randomized for each panelist.
- Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.
- Provide water for panelists to rinse their mouths between samples.
- Collect the responses.
- Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Table 4: Parameters for Sensory Evaluation (Triangle Test) Protocol

Parameter	Description
Test Type	Triangle Test (Difference Test)
Samples	Control beverage and beverage with galactonic acid
Panelists	Untrained, minimum of 20
Task	Identify the "odd" sample out of three
Analysis	Statistical analysis of correct responses

Visualizations

Caption: Production pathway of L-**Galactonic Acid** from pectin-rich biomass.

Caption: Experimental workflow for evaluating **galactonic acid** in a beverage.

Caption: Mechanism of **galactonic acid** as a chelating agent.

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References

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